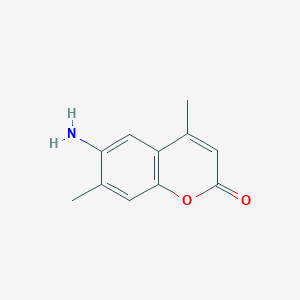

6-amino-4,7-dimethyl-2H-chromen-2-one

Vue d'ensemble

Description

6-amino-4,7-dimethyl-2H-chromen-2-one is a chemical compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its yellow crystalline form, which is insoluble in water but soluble in organic solvents such as alcohol and ether . It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4,7-dimethyl-2H-chromen-2-one can be achieved through various methods. One common method involves the Pechmann condensation reaction, which is a straightforward method for preparing substituted chromen-2-ones . This reaction typically involves the use of strong acids or bases, elevated temperatures, and prolonged reaction times .

Industrial Production Methods

Industrial production methods for this compound often involve the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . This method is efficient and yields a high purity product suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-4,7-dimethyl-2H-chromen-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the chromen-2-one structure.

Substitution: Substitution reactions, particularly at the amino group, are common.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve elevated temperatures and prolonged reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-ones and their derivatives, which have significant biological and pharmaceutical properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 6-amino-4,7-dimethyl-2H-chromen-2-one. For instance, research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that structural modifications at the 6th position significantly influenced the anti-inflammatory activity of related coumarin derivatives. Specifically, compounds derived from this base structure showed promising results in reducing tumor cell viability in vitro, with some exhibiting IC50 values lower than 1 μM against human tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies indicated that derivatives of this compound exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For example, one derivative demonstrated superior effectiveness compared to standard antibiotics like cephalexin and amoxicillin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been substantiated through various animal models. In a carrageenan-induced paw edema model, specific derivatives showed significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Biochemical Applications

Fluorescent Probes

this compound is employed as a fluorescent probe in biochemical assays. Its ability to bind with serine proteases allows for real-time monitoring of enzyme kinetics and activity in various biological systems. This application is crucial for understanding enzyme mechanisms and developing new diagnostic tools.

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of various enzymes, including DNA gyrase and COX enzymes. These studies are pivotal for drug discovery efforts aimed at targeting specific pathways in diseases such as cancer and inflammation .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-amino-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is generally assumed that more lipophilic compounds can penetrate better the lipophilic cell membrane of Gram-positive bacteria, while less lipophilic compounds are more liable to penetrate the cell wall of Gram-negative bacteria . This compound’s effects are mediated through its interaction with cellular membranes and enzymes, leading to its biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-amino-4-methylcoumarin: Used as a fluorescent labeling reagent and in enzyme assays.

4-methyl-2H-chromen-2-one: Commonly used in the synthesis of various coumarin derivatives.

6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Used in the Pechmann condensation reaction.

Uniqueness

6-amino-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its amino group at the 6-position and methyl groups at the 4 and 7 positions make it a valuable compound for various applications in scientific research and industry.

Activité Biologique

6-Amino-4,7-dimethyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its chromenone structure, exhibits potential in various therapeutic applications, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 189.21 g/mol. The compound features an amino group at the 6-position and two methyl groups at the 4 and 7 positions of the chromenone ring.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably, it has shown inhibitory effects on various cancer cell lines:

In these studies, the compound demonstrated significant cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. In vitro assays revealed that it can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's:

This inhibition suggests that the compound may help in managing cognitive decline associated with neurodegenerative disorders.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as AChE contributes to its neuroprotective effects.

- Induction of Apoptosis : In cancer cells, it may promote apoptosis through mitochondrial pathways.

- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties that protect cells from oxidative stress.

Study on Anticancer Activity

A study published in Molecules assessed the anticancer activity of various coumarin derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in gastric and colon carcinoma cell lines through apoptosis induction mechanisms .

Study on Antimicrobial Efficacy

Research conducted on the antimicrobial properties highlighted that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This study emphasized the potential for developing new antibiotics based on this compound.

Propriétés

IUPAC Name |

6-amino-4,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQSDRMNBNQREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353694 | |

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29001-25-0 | |

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.